molecular formula C6H6O6 B145839 Isocitric acid lactone CAS No. 4702-32-3

Isocitric acid lactone

Cat. No.: B145839
CAS No.: 4702-32-3
M. Wt: 174.11 g/mol
InChI Key: UKZDIMBDWHZXOK-UHFFFAOYSA-N
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Description

Isocitric acid lactone, also known as isocitric lactone, is a carbonyl compound with the molecular formula C6H6O6 and a molecular weight of 174.11 g/mol. This compound is characterized by its unique structure, which includes a furan ring with two carboxylic acid groups and a ketone group. It is a white crystalline powder that is soluble in water and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Isocitric acid lactone, also known as Tetrahydro-5-oxofuran-2,3-dicarboxylic acid, primarily targets enzymes such as aconitate hydratase and isocitrate lyase . These enzymes play a crucial role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway in all aerobic organisms .

Mode of Action

This compound interacts with its targets by acting as a substrate. In the presence of aconitate hydratase, it can be converted into isocitrate, an intermediate in the TCA cycle . Furthermore, isocitrate lyase can act on isocitrate to produce succinate and glyoxylate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle . This cycle is central to cellular respiration, where it plays a key role in the breakdown of glucose for energy production. The conversion of this compound to isocitrate and its subsequent breakdown affects the overall flow of the TCA cycle, influencing energy production within the cell .

Pharmacokinetics

It is known that the compound is slightly soluble in water and soluble in organic solvents like ethanol and ethyl acetate This suggests that it may have good bioavailability

Result of Action

The action of this compound at a molecular and cellular level results in changes to metabolic processes, particularly those involving the TCA cycle . By acting as a substrate for key enzymes, it can influence the production of energy within the cell. Additionally, this compound has been found to have powerful antioxidant activity, making it a promising compound for combating oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from ester-aldehyde fraction (EAF), a waste product of the ethanol production process, has been shown to be enhanced under conditions of high aeration (60% of air saturation), nitrogen deficiency, and the addition of 15 mM itaconic acid and 2.4 mg/L iron . These conditions suggest that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen levels, nutrient availability, and the presence of other compounds in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocitric acid lactone can be synthesized through the oxidation of isocitric acid. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the lactone structure.

Industrial Production Methods: In an industrial setting, the production of tetrahydro-5-oxofuran-2,3-dicarboxylic acid may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic oxidation of isocitric acid using specific oxidoreductases can be employed to achieve high yields of the desired product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.

    Substitution: Alcohols, amines, acyl chlorides, catalytic amounts of acid or base.

Major Products:

    Oxidation: More oxidized furan derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Isocitric acid lactone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Dimethyl 5-oxotetrahydro-2,3-furandicarboxylate: A dimethyl ester derivative of tetrahydro-5-oxofuran-2,3-dicarboxylic acid.

    3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: Another furan derivative with similar structural features.

Uniqueness: Isocitric acid lactone is unique due to its specific lactone structure and the presence of both carboxylic acid and ketone functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

5-oxooxolane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O6/c7-3-1-2(5(8)9)4(12-3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZDIMBDWHZXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901062
Record name Isocitric acid lactone
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Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-32-3, 91284-03-6, 27584-86-7
Record name Isocitric acid lactone
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Record name Isocitric lactone
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Record name Tetrahydro-5-oxofuran-2,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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